Deshydroxy Venlafaxine HCl

Übersicht

Beschreibung

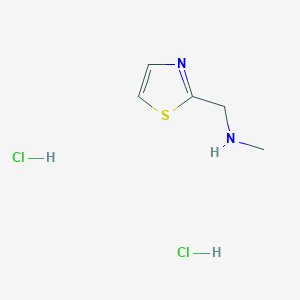

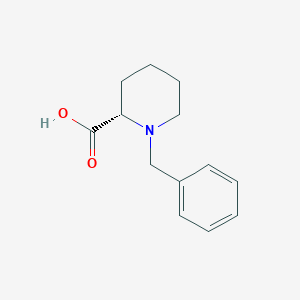

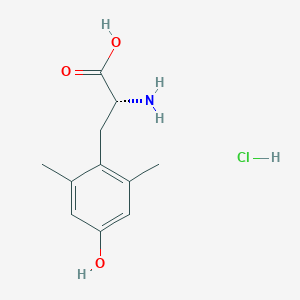

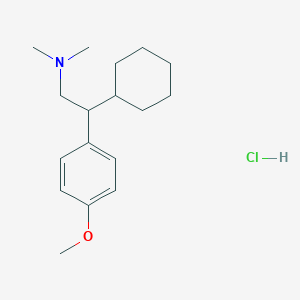

Deshydroxy Venlafaxine HCl is a compound with the molecular formula C17H28ClNO . It is also known by several synonyms, including Venlafaxine Hydrochloride Imp. G (EP) and (2RS)-2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine Hydrochloride .

Synthesis Analysis

Venlafaxine hydrochloride, a related compound, is synthesized from 4-methoxyphenylacetonitrile and cyclohexanone by condensation in the presence of KH in toluene .Molecular Structure Analysis

The IUPAC name for this compound is 2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride . The InChI and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.9 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass is 297.1859422 g/mol .Wissenschaftliche Forschungsanwendungen

Pharmacological Profile and Therapeutic Potential

Pharmacodynamics and Clinical Efficacy : Venlafaxine is recognized for enhancing neurotransmission by inhibiting the reuptake of serotonin and noradrenaline, displaying substantial efficacy in treating major depression. Clinical trials affirm its superiority over placebo and equivalency to other antidepressants such as imipramine and fluoxetine, suggesting its potential for a rapid onset of action and minimal anticholinergic effects compared to tricyclic antidepressants (Holliday & Benfield, 1995).

Structural and Pharmacokinetic Attributes : Structurally unique, venlafaxine exhibits a distinct pharmacokinetic profile, efficiently blocking the reuptake of serotonin, norepinephrine, and dopamine. Notably, it and its active metabolite, O-desmethylvenlafaxine, present linear kinetics, advocating its efficacy in managing depression through comprehensive clinical trials (Morton, Sonne, & Verga, 1995).

Comparative Efficacy and Tolerability : Venlafaxine's effectiveness, when compared with selective serotonin reuptake inhibitors and other antidepressants, is underscored through meta-analyses. It demonstrates superior efficacy, notably against SSRIs, which reinforces its clinical relevance and necessitates further investigation to ascertain its advantages in various therapeutic scenarios (Smith et al., 2002).

Neuropathic Pain Management : Investigations have shed light on venlafaxine's efficacy in neuropathic pain management, suggesting its role as an effective analgesic for neuropathic conditions. This highlights venlafaxine's therapeutic versatility beyond its antidepressant properties, although further research is advocated to deepen understanding and explore its potential in various pharmacological landscapes (Aiyer, Barkin, & Bhatia, 2016).

Pharmacogenetics and Personalized Medicine : The exploration into venlafaxine's pharmacogenetics underscores the importance of individualized treatment approaches. While specific genetic polymorphisms can potentially predict venlafaxine's efficacy and tolerance, the call for more comprehensive pharmacogenetic studies is prominent. This pursuit aligns with the overarching goal of optimizing therapy tailored to individual patient profiles (Suwała, Machowska, & Wiela-Hojeńska, 2019).

Wirkmechanismus

Target of Action

Deshydroxy Venlafaxine HCl, also known as O-desmethylvenlafaxine (ODV), is the major active metabolite of Venlafaxine . Its primary targets are the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters involved in mood regulation .

Mode of Action

ODV works by blocking the reuptake of serotonin and norepinephrine . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood . It’s worth noting that ODV has a 10-fold higher affinity for the reuptake of serotonin over norepinephrine .

Biochemical Pathways

ODV affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates mood . Additionally, ODV is primarily metabolized by conjugation, mediated by UDP Glucuronosyltransferase (UGT) isoforms, and to a minor extent, through oxidative metabolism by CYP3A4 .

Pharmacokinetics

The pharmacokinetics of ODV involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, it undergoes significant first-pass metabolism in the intestine and liver . The clearance of ODV is influenced by factors such as morbidity and concomitant medication . Genetic factors also contribute to the variability in its pharmacokinetics .

Result of Action

The molecular and cellular effects of ODV’s action involve enhanced signaling of serotonin and norepinephrine, leading to improved mood . This is achieved by blocking the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ODV. For instance, the presence of oxidants, sulfate, and chloride ions can accelerate the degradation of venlafaxine, reducing its half-life . Additionally, humic acid can decelerate degradation during ultraviolet irradiation but accelerate it during electrochemical oxidation . It’s also worth noting that venlafaxine and its metabolites, including ODV, can exert an adverse influence on living organisms through their migration and transformation in various forms of adsorption, photolysis, hydrolysis, and biodegradation in the environment .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h9-12,14,17H,4-8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZPVMYHARNMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.